molecular formula C5H2BrF3N2 B1338456 5-Bromo-4-(trifluoromethyl)pyrimidine CAS No. 785777-88-0

5-Bromo-4-(trifluoromethyl)pyrimidine

Cat. No.: B1338456
CAS No.: 785777-88-0
M. Wt: 226.98 g/mol
InChI Key: XQBMNXRFVINPTJ-UHFFFAOYSA-N
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Description

“5-Bromo-4-(trifluoromethyl)pyrimidine” is a chemical compound with the CAS Number: 785777-88-0. It has a molecular weight of 226.98 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H and the InChI key is XQBMNXRFVINPTJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature. It has a density of 1.8±0.1 g/cm³. Its boiling point is 201.7±35.0 °C at 760 mmHg. The vapor pressure is 0.4±0.4 mmHg at 25°C. The enthalpy of vaporization is 42.0±3.0 kJ/mol. The flash point is 75.8±25.9 °C. The index of refraction is 1.471 .

Scientific Research Applications

5-Bromo-4-(trifluoromethyl)pyrimidine is widely used in a variety of scientific research applications. It has been used in the study of the structure and function of proteins and other biological molecules. For example, this compound has been used to study the structure of proteins involved in the regulation of gene expression. In addition, this compound has been used to study the structure of enzymes and their catalytic activities. Furthermore, this compound has been used in the study of the structure and function of DNA and RNA.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-4-(trifluoromethyl)pyrimidine in laboratory experiments include its high purity, its ability to be synthesized in a variety of ways, and its ability to interact with proteins and other biological molecules. In addition, this compound is relatively inexpensive and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its lack of specificity, which can lead to false results.

Future Directions

There are several potential future directions for the use of 5-Bromo-4-(trifluoromethyl)pyrimidine in scientific research. One potential direction is the use of this compound to study the structure and function of proteins involved in disease processes. In addition, this compound could be used to study the structure of enzymes and their catalytic activities. Furthermore, this compound could be used to study the structure and function of DNA and RNA. Finally, this compound could be used to study the structure and function of other biological molecules such as lipids and carbohydrates.

Safety and Hazards

The safety information for “5-Bromo-4-(trifluoromethyl)pyrimidine” indicates that it is harmful if swallowed or inhaled and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative and the biomolecules it interacts with.

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBMNXRFVINPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457278
Record name 5-bromo-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785777-88-0
Record name 5-bromo-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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